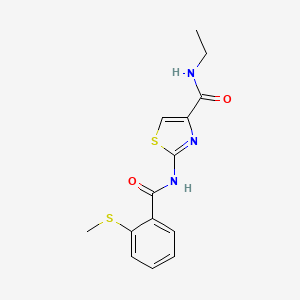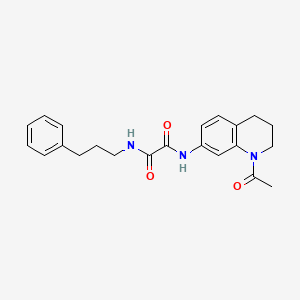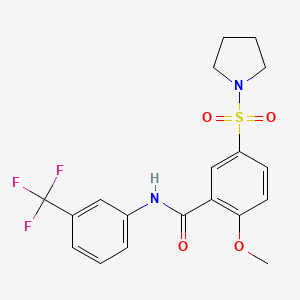
2-methoxy-5-(pyrrolidin-1-ylsulfonyl)-N-(3-(trifluoromethyl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-5-(pyrrolidin-1-ylsulfonyl)-N-(3-(trifluoromethyl)phenyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied in scientific research for its potential therapeutic applications. This compound belongs to the class of drugs known as kinase inhibitors, which are used to treat a variety of diseases including cancer, autoimmune disorders, and inflammatory conditions.
Aplicaciones Científicas De Investigación
Enantioselective Synthesis Research on structurally related compounds such as N-methoxy-N-methylamide derivatives demonstrates the utility of these molecules in enantioselective synthesis. These methodologies facilitate the preparation of complex organic molecules with high chiral purity, which is essential in pharmaceutical synthesis and material science (Calvez, Chiaroni, & Langlois, 1998).
Pharmacological Characterization Compounds like 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine demonstrate high affinity for specific receptors such as κ-opioid receptors, indicating that structurally similar compounds could be used in the development of new pharmacological agents. This has implications for the treatment of depression and addiction disorders (Grimwood et al., 2011).
Antineoplastic Agents The structure and conformation of solvated benzamides, closely related to our compound of interest, have been studied for their potential as antineoplastic agents. These studies offer insights into the design of new cancer therapies based on molecular conformation and crystal structure analysis (Banerjee et al., 2002).
Cytotoxicity Against Cancer Cell Lines Research on quinazolinones with a pyrrolidinyl substituent, similar to the structure of interest, has shown significant cytotoxic effects towards various cancer cell lines. This underscores the potential of such compounds in developing new anticancer drugs (Hour et al., 2007).
Catalysis in Organic Synthesis Palladium aryl sulfonate phosphine catalysts, involving molecules with functional groups similar to those in the compound of interest, are used in the copolymerization of acrylates with ethene. This demonstrates the role of such compounds in materials science, particularly in creating new polymeric materials (Skupov et al., 2007).
Propiedades
IUPAC Name |
2-methoxy-5-pyrrolidin-1-ylsulfonyl-N-[3-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O4S/c1-28-17-8-7-15(29(26,27)24-9-2-3-10-24)12-16(17)18(25)23-14-6-4-5-13(11-14)19(20,21)22/h4-8,11-12H,2-3,9-10H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGAGEGGUTRYYFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

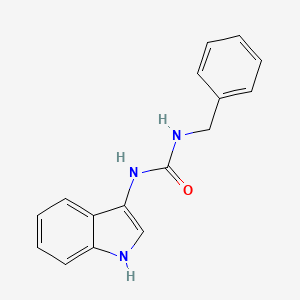
![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2886491.png)
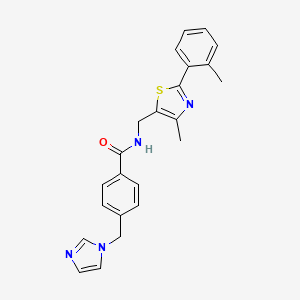
![2-fluoro-N-[6-(2,2,3,3-tetrafluoropropoxy)pyridin-3-yl]pyridine-4-carboxamide](/img/structure/B2886494.png)
![2-(1H-imidazol-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2886495.png)


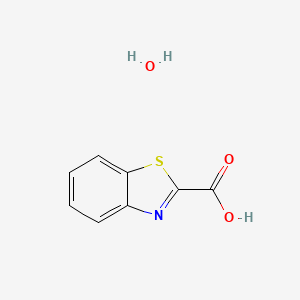
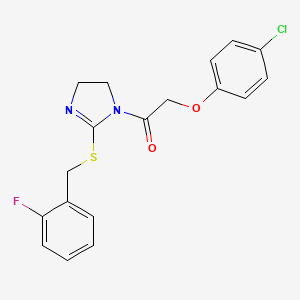
![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]pyridin-2-amine](/img/structure/B2886507.png)

